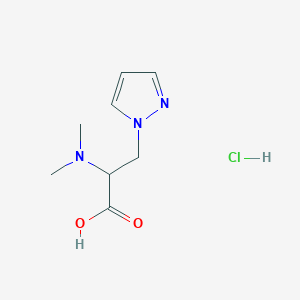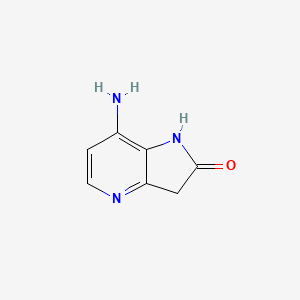
2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CCN1N=CC=C1.[H]Cl . This indicates that the compound contains a carboxylic acid group (O=C(O)), a dimethylamino group (CCN), and a pyrazol-1-yl group (N1N=CC=C1), along with a hydrochloride group ([H]Cl).Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from my web search.Scientific Research Applications
Synthesis and Chemical Libraries
One research avenue involves the generation of structurally diverse libraries through alkylation and ring closure reactions, utilizing compounds related to the specified chemical as starting materials. For instance, derivatives of Mannich base compounds, which bear structural resemblance, have been used to synthesize a wide array of compounds, including dithiocarbamates, thioethers, and various azole derivatives through N-alkylation and C-alkylation reactions. These synthetic routes have facilitated the exploration of novel chemical spaces and the development of compounds with potential biological and catalytic applications (Roman, 2013).
Electrochemical Detection and DNA Interaction
Another field of application is in the electrochemical detection of DNA interactions. Mannich base derivatives containing aromatic and heteroaromatic propanone structures have been studied for their interaction with double-stranded DNA. This research is crucial for the development of new diagnostic tools and therapeutic agents, highlighting the compound's role in the design of DNA-targeted materials (Istanbullu et al., 2017).
Drug Design and Molecular Interaction
The compound's derivatives have also been synthesized for potential applications in drug design, showcasing the versatility of the chemical scaffold in generating bioactive molecules. This includes the synthesis of pyrazole, isoxazole, and pyrimidine derivatives under various conditions, such as ultrasound irradiation, demonstrating the compound's utility in medicinal chemistry for generating pharmacologically relevant structures with potential antimicrobial and anticancer activities (Huang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-3-pyrazol-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10(2)7(8(12)13)6-11-5-3-4-9-11;/h3-5,7H,6H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVAASEHAEXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN1C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)








